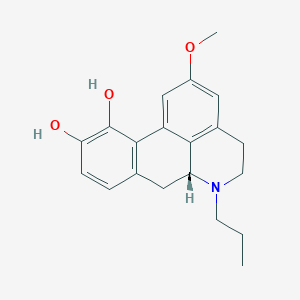

2-Methoxy-N-n-propylnorapomorphine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126874-82-6 |

|---|---|

Molecular Formula |

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |

InChI Key |

WNNMRMNAGNMVEW-MRXNPFEDSA-N |

SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Other CAS No. |

126874-82-6 |

Synonyms |

2-methoxy-N-n-propylnorapomorphine 2-MNPNA |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Stereoselective Synthesis of 2-Methoxy-N-n-propylnorapomorphine

Stereoselectivity is crucial in the synthesis of MNPA to ensure the desired biological activity.

Thebaine, a naturally occurring opiate alkaloid, serves as a common precursor for the synthesis of various apomorphine (B128758) derivatives. The process typically involves several key transformations. A common strategy is the N-demethylation of thebaine to produce northebaine, which can then be N-alkylated. For instance, the N-methyl group can be replaced with an N-n-propyl group. almacgroup.com This is often achieved using reagents like cyanogen (B1215507) bromide in what is known as the von Braun reaction, followed by hydrolysis. almacgroup.comchim.it Subsequent rearrangement of the thebaine backbone to the aporphine (B1220529) scaffold is a critical step, often acid-catalyzed, which can be followed by further modifications to yield the target compound.

Alternatively, this compound can be synthesized from existing apomorphine structures. For example, (R)-(-)-apomorphine can be used as a starting point. nih.gov The synthesis of (R)-(-)-2-methoxy-N-n-propylnorapomorphine has been described, highlighting the importance of the N-n-propyl and 2-methoxy groups for high D2 receptor affinity and selectivity. nih.gov This approach may involve the protection of phenolic hydroxyl groups, followed by N-alkylation and O-methylation.

Radiosynthesis of [11C]this compound for Positron Emission Tomography Applications

For PET imaging, a radioactive isotope must be incorporated into the MNPA molecule. The short-lived positron-emitting isotope carbon-11 (B1219553) ([11C]) is commonly used.

Direct O-Methylation Procedures

A prevalent method for the radiosynthesis of [11C]MNPA is the direct O-methylation of its precursor, (R)-2-hydroxy-N-n-propylnorapomorphine ((R)-2-OH-NPA). nih.gov This reaction involves the use of [11C]methyl iodide ([11C]CH3I) as the methylating agent. The process is typically carried out in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide. nih.gov

Receptor Pharmacology and Binding Dynamics

Dopamine (B1211576) Receptor Subtype Selectivity Profile

2-Methoxy-N-n-propylnorapomorphine exhibits a distinct selectivity profile for dopamine receptor subtypes, with a pronounced preference for the D2-like family of receptors.

The affinity of this compound for D1 dopamine receptors is notably low. Studies have reported high micromolar to nanomolar range Ki values, indicating weak binding to this receptor subtype. For instance, in competition binding assays using rat striatum membranes, a Ki value of 1,780 nM for D1 receptors was observed. nih.gov Another study reported a Ki value of 6450 nM for D1 receptors. nih.gov This low affinity for D1 receptors is a key feature of its selectivity profile.

In stark contrast to its interaction with D1 receptors, this compound demonstrates a very high affinity for D2 dopamine receptors. Research has consistently shown low nanomolar and even sub-nanomolar Ki values. One study documented a Ki of 1.3 nM at D2 receptors. nih.gov Another reported an even higher affinity with a Ki of 0.17 nM. nih.gov This high affinity underscores its potency as a D2 receptor agonist. Functionally, it has been shown to be a full agonist at D2 receptors, inhibiting forskolin-stimulated cAMP accumulation to the same extent as dopamine. nih.gov

This compound also displays a high affinity for D3 dopamine receptors, another member of the D2-like receptor family. It acts as a full agonist at D3 receptors. nih.gov While it is a potent agonist at both D2 and D3 receptors, its potency at the D3 receptor is comparable to that of dopamine itself. nih.gov

The significant disparity in affinity between D2 and D1 receptors results in a very high D2/D1 selectivity ratio for this compound. Based on reported Ki values, this ratio can be substantial. For example, with a D2 Ki of 0.17 nM and a D1 Ki of 1,780 nM, the D2/D1 potency ratio is calculated to be 10,500. nih.gov Another set of findings with a D2 Ki of 1.3 nM and a D1 Ki of 6450 nM also highlights this pronounced selectivity. nih.gov This high selectivity for D2 over D1 receptors is a defining characteristic of the compound.

| Receptor Subtype | Ki (nM) | Reference |

| D1 Dopamine Receptor | 1,780 | nih.gov |

| 6450 | nih.gov | |

| D2 Dopamine Receptor | 0.17 | nih.gov |

| 1.3 | nih.gov |

This table presents the dissociation constants (Ki) of this compound for dopamine receptor subtypes as reported in scientific literature.

When compared to the endogenous neurotransmitter dopamine, this compound is approximately 50-fold more potent at the D2 receptor. nih.gov However, at the D3 receptor, its potency is on par with that of dopamine. nih.gov

In comparison to other dopamine agonists, such as the parent compound apomorphine (B128758) and others like pramipexole (B1678040) and ropinirole, this compound stands out for its high D2 receptor affinity and selectivity. acs.org

A notable comparison can be made with dopamine receptor antagonists like raclopride (B1662589). While both bind to D2 receptors, their mechanisms and the receptor states they favor are different. This compound, as an agonist, preferentially binds to the high-affinity state of the D2 receptor. In contrast, antagonists like raclopride are expected to bind to both high- and low-affinity states with similar affinity. nih.gov This distinction is crucial in experimental settings, where [11C]MNPA is more sensitive to competition by endogenous dopamine than antagonist radiotracers like [11C]raclopride. nih.gov

High- and Low-Affinity States of Dopamine Receptors

Dopamine receptors, being G-protein coupled receptors, can exist in two interconvertible states: a high-affinity state for agonists and a low-affinity state. The high-affinity state is coupled to G-proteins and is considered the functionally active form of the receptor. nih.gov

Binding to D2 Receptor High-Affinity State (D2,high)

This compound demonstrates a pronounced and selective affinity for the high-affinity state of the D2 receptor. nih.gov It is a selective D2-like receptor agonist with a high affinity, indicated by a K_i_ value of 0.17 nM. nih.gov Research using competition binding assays with membrane preparations expressing D2 receptors has confirmed that MNPA's binding profile involves both high- and low-affinity states. nih.govnih.gov This preferential binding to the D2,high state is significant, with studies indicating a selectivity of over 50-fold for the high-affinity state compared to the low-affinity state. nih.gov This characteristic allows radiolabeled MNPA, such as [¹¹C]MNPA, to be an effective tool in positron emission tomography (PET) for the specific study of the D2/D3 receptors in their high-affinity configuration. nih.gov

Interconversion of Receptor States and G-Protein Coupling

Dopamine receptors, as G-protein-coupled receptors, can switch between high- and low-affinity states. nih.gov The coupling of the receptor to a G-protein stabilizes the high-affinity state, which is considered the functional form of the receptor. nih.gov In contrast, the uncoupled receptor resides in a low-affinity state. nih.gov this compound, acting as a typical agonist, facilitates the formation and stabilization of this high-affinity D2 receptor state, which is coupled to G-proteins. nih.gov

Influence of Guanine (B1146940) Nucleotides on Binding Affinity

The binding affinity of agonists to G-protein-coupled receptors is modulated by the presence of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP). In laboratory settings, the addition of GTP to membrane preparations containing D2 receptors leads to the uncoupling of the receptor from its G-protein. This action effectively converts the high-affinity state receptors into a low-affinity state. For this compound, studies have shown that in the presence of GTP, its complex binding profile simplifies to a single, low-affinity state. nih.govnih.gov This response is a classic indicator of an agonist interacting with a G-protein-coupled receptor.

Agonistic Properties

This compound functions as a potent and effective agonist at dopamine D2 and D3 receptors.

Full Agonist Efficacy at D2 and D3 Receptors

Scientific studies have demonstrated that this compound is a full agonist at both D2 and D3 dopamine receptors. nih.govnih.gov In experiments using cells engineered to express these receptors, MNPA was able to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation to the same maximum extent as the endogenous neurotransmitter, dopamine. nih.govnih.gov This equivalent level of response confirms its status as a full agonist at these receptor subtypes. nih.gov

Potency Relative to Endogenous Dopamine and N-Propylnorapomorphine

The potency of this compound varies between the D2 and D3 receptor subtypes when compared to dopamine. At the D2 receptor, MNPA is significantly more potent, with studies indicating it is approximately 50 times more potent than dopamine. nih.govnih.gov However, at the D3 receptor, its potency is comparable to that of dopamine. nih.govnih.gov When compared to its structural analog, N-propylnorapomorphine (NPA), MNPA exhibits similar potency as a D2 receptor agonist. nih.gov

Table of Agonist Potency at Dopamine Receptors

| Compound | Receptor | Potency Relative to Dopamine |

|---|---|---|

| This compound | D2 | ~50-fold more potent nih.govnih.gov |

| This compound | D3 | Equally potent nih.govnih.gov |

| N-propylnorapomorphine | D2 | Similar potency to MNPA nih.gov |

Molecular and Cellular Mechanisms of Action

G-Protein-Coupled Receptor (GPCR) Signaling Pathways

As a G-protein-coupled receptor (GPCR) agonist, MNPA influences intracellular signaling cascades, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.govwikipedia.org GPCRs are a large family of transmembrane proteins that play a crucial role in cellular communication. monash.edu

Inhibition of Forskolin-Stimulated Cyclic Adenosine Monophosphate (cAMP) Accumulation

MNPA has been shown to be a full agonist at both D2 and D3 dopamine (B1211576) receptors, capable of robustly inhibiting forskolin-stimulated cAMP accumulation to the same degree as dopamine itself. nih.govnih.gov Forskolin is a labdane (B1241275) diterpenoid that directly activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP, making it a valuable tool for studying cAMP-mediated processes. nih.gov In studies using HEK293 cells transfected with either D2 or D3 dopamine receptors, MNPA demonstrated its efficacy as a full agonist. nih.govnih.gov While exhibiting similar efficacy to dopamine in inhibiting cAMP, MNPA is approximately 50 times more potent at the D2 dopamine receptor. nih.govnih.gov However, its potency at the D3 dopamine receptor is comparable to that of dopamine. nih.govnih.gov

Canonical G-Protein-Dependent Signaling

The interaction of MNPA with the D2 dopamine receptor follows a classic G-protein-dependent signaling model. nih.gov In membrane preparations, MNPA promotes both high and low-affinity binding states of the D2L dopamine receptor. nih.gov The high-affinity state is indicative of the receptor being coupled to its G-protein, forming a transient ternary complex of agonist, receptor, and G-protein. nih.govnih.gov This complex is a critical intermediate in the activation of heterotrimeric G-proteins. nih.gov The presence of guanosine (B1672433) triphosphate (GTP) leads to the observation of only a single low-affinity binding state, which is characteristic of agonist-specific binding to the D2 receptor. nih.govnih.gov

Receptor Internalization Dynamics

A significant consequence of agonist activation of GPCRs is the internalization of the receptor, a process where the receptor is relocated from the cell surface to intracellular compartments. nih.gov

Induction of D2 Dopamine Receptor Internalization

MNPA has been observed to induce the internalization of the D2 dopamine receptor. nih.govnih.gov This process is a common cellular response to sustained agonist exposure and plays a role in receptor desensitization and signaling. nih.gov

Comparison of Internalization Extent with Dopamine

Notably, MNPA induces D2 dopamine receptor internalization to a greater extent than dopamine. nih.govnih.gov In experiments using cell surface receptor binding assays and confocal fluorescence microscopy, the loss of cell surface receptors following treatment with MNPA was approximately double that observed with dopamine. nih.gov This enhanced internalization suggests that MNPA is particularly effective at initiating the cellular machinery responsible for removing D2 receptors from the plasma membrane. nih.gov

Potential for Biased Agonism

The phenomenon of biased agonism describes the ability of different ligands to stabilize unique conformations of a GPCR, leading to the preferential activation of specific downstream signaling pathways. mdpi.commonash.edu This can result in a drug activating a desired therapeutic pathway while avoiding pathways that lead to adverse effects. mdpi.com While the direct evidence for MNPA as a biased agonist is still emerging, its distinct signaling properties, such as the potent induction of receptor internalization compared to dopamine, suggest it may preferentially engage certain signaling effectors over others. The differential activation of G-protein signaling versus pathways mediating receptor internalization, such as those involving β-arrestins, is a key area of investigation for biased agonism. dntb.gov.uamdpi.com

Preclinical Pharmacological Characterization

In Vitro Studies in Recombinant Cell Systems (e.g., HEK293 cells)

Studies utilizing human embryonic kidney (HEK293) cells expressing recombinant dopamine (B1211576) D2 and D3 receptors have been instrumental in delineating the molecular interactions of MNPA. nih.gov

In membrane preparations from HEK293 cells expressing D2 dopamine receptors, competition binding experiments with MNPA showed two distinct binding states: one of high affinity and one of low affinity. nih.gov The addition of guanosine (B1672433) triphosphate (GTP) resulted in a shift to a single, low-affinity binding state. nih.gov This behavior is characteristic of agonist compounds. Further functional assays confirmed that MNPA is a full and potent agonist at both D2 and D3 receptors. nih.gov It demonstrated approximately 50-fold greater potency than dopamine at the D2 receptor, while having equal potency to dopamine at the D3 receptor. nih.gov

Table 1: Competition Binding Properties of 2-Methoxy-N-n-propylnorapomorphine in HEK293 Cell Membranes

| Receptor | Binding States Observed | Effect of GTP | Relative Potency |

| D2 | High and Low Affinity | Conversion to single low-affinity state | ~50-fold > Dopamine |

| D3 | Not specified | Not specified | Equal to Dopamine |

Direct saturation binding assays were conducted using the tritiated form of the compound, [³H]MNPA. nih.gov The results from these assays corroborated the findings from the competition binding studies. nih.gov This confirmed that this compound binds to the D2 dopamine receptor in a manner consistent with an agonist, preferentially interacting with the high-affinity state of the receptor. nih.gov

Interestingly, when binding assays were performed on intact, whole HEK293 cells expressing the D2 dopamine receptor, the results differed from those seen in membrane preparations. nih.gov In the intact cell environment, only a single low-affinity binding site was detected for MNPA, a finding that was also observed for other dopamine agonists. nih.gov Furthermore, these studies revealed that MNPA is capable of inducing the internalization of the D2 dopamine receptor from the cell surface. nih.gov This effect was even more pronounced than that caused by the endogenous agonist, dopamine. nih.gov

Ex Vivo and In Vivo Studies in Animal Models (e.g., Rodents, Non-Human Primates)

To understand the compound's behavior in a more complex biological system, studies have been conducted using animal models.

The affinity of this compound for dopamine receptors has been evaluated using tissue membrane preparations from the rat forebrain, particularly the corpus striatum. nih.govnih.gov These studies have consistently highlighted the compound's high affinity and selectivity for the D2 receptor over the D1 receptor. nih.govnih.govlookchem.com

One study reported a high affinity for the D2 receptor with an inhibition constant (Ki) of 1.3 nM, compared to a much lower affinity for the D1 receptor (Ki = 6450 nM). nih.govacs.org Another evaluation determined the D2 affinity to be exceptionally high, with a Ki value of 0.17 nM, and calculated a D2 over D1 selectivity of 10,500-fold. nih.govlookchem.com The combination of the N-n-propyl group and the 2-methoxy substituent on the aporphine (B1220529) structure is believed to contribute to this high D2 affinity and selectivity. nih.govlookchem.com

Table 2: Dopamine Receptor Binding Affinities (Ki) of this compound in Rat Forebrain

| Study | D2 Receptor Ki (nM) | D1 Receptor Ki (nM) | D2/D1 Selectivity Ratio |

| Gao et al. (1990) nih.gov | 1.3 | 6450 | ~4960 |

| Gao et al. (1990) nih.govlookchem.com | 0.17 | Not explicitly stated, but selectivity is 10,500-fold | 10500 |

The regional distribution of this compound in the brain has been investigated, confirming its binding in areas known to have a high density of D2-like receptors. Studies using radiolabeled MNPA in cynomolgus monkeys showed significant uptake in these regions. researchgate.net

Specifically, high radioactivity was observed in the striatum and thalamus, while the cerebellum, a region with low D2 receptor density, showed minimal uptake. researchgate.net This differential uptake resulted in a maximum striatum-to-cerebellum ratio of 2.23 and a maximum thalamus-to-cerebellum ratio of 1.37. researchgate.net Pre-treatment with another compound that binds to D2 receptors significantly reduced the striatum-to-cerebellum ratio, demonstrating the specific binding of MNPA to these receptors. researchgate.net The primary use of corpus striatum tissue from rat brains in ex vivo binding assays further underscores the importance of this brain region for the compound's interaction. nih.gov

Neurochemical and Neurobiological Investigations

Interactions with Endogenous Dopamine (B1211576) Systems

The utility of MNPA as a research tool is largely defined by its specific interactions with dopamine receptors, particularly in the context of the brain's natural neurochemical environment.

Competition with Endogenous Dopamine Binding

MNPA exhibits a high affinity and selectivity for D2-like dopamine receptors. In competitive binding assays using rat striatal membranes, MNPA demonstrated a significantly higher affinity for D2 over D1 receptors. nih.gov The equilibrium dissociation constant (Ki) for D2 receptors was found to be 0.17 nM, while the Ki for D1 receptors was 1,780 nM, resulting in a D2/D1 selectivity ratio of 10,500. nih.gov This pronounced selectivity underscores its utility in studying the D2 receptor system.

A key characteristic of G-protein coupled receptors, including the D2 receptor, is their existence in high- and low-affinity states for agonists. The high-affinity state is thought to represent the functional, G-protein-coupled form of the receptor. Endogenous dopamine preferentially binds to these high-affinity state receptors under normal physiological conditions. nih.gov Studies have shown that MNPA, as an agonist, also preferentially binds to the high-affinity state of the D2 receptor. nih.gov In fact, it is suggested that endogenous dopamine is 50% more effective at competing with the binding of [11C]MNPA compared to the antagonist radiotracer [11C]raclopride, highlighting the sensitivity of agonist tracers like MNPA to the presence of endogenous dopamine. nih.gov

| Receptor Subtype | Ki (nM) | D2/D1 Selectivity Ratio |

| D1 | 1,780 | 10,500 |

| D2 | 0.17 | |

| Table 1: Binding Affinities of MNPA for Dopamine D1 and D2 Receptors in Rat Striatum nih.gov |

Impact of Dopamine Depletion on Receptor Binding

To further investigate the interaction between MNPA and endogenous dopamine, studies have employed methods to deplete synaptic dopamine levels. In one such study involving male rats, the depletion of endogenous dopamine was achieved through the administration of reserpine (B192253) and α-methyl-p-tyrosine. nih.gov This reduction in endogenous dopamine led to a significant increase in the binding potential (BPND) of [11C]MNPA in the striatum, with values increasing by approximately 100%. nih.gov This doubling of the binding potential in a dopamine-depleted state indicates that under normal conditions, a substantial proportion of D2/3 receptors are occupied by endogenous dopamine. nih.gov

Modulatory Effects on Dopaminergic Neurotransmission in Animal Models

The sensitivity of MNPA to fluctuations in endogenous dopamine levels makes it a valuable tool for studying the dynamics of dopaminergic neurotransmission in living organisms.

Response to Dopamine-Releasing Agents (e.g., Amphetamine)

The administration of dopamine-releasing agents, such as amphetamine, provides a method to assess the in vivo competition between a radiotracer and synaptic dopamine. In a study with cynomolgus monkeys, the effects of varying doses of amphetamine on the binding of [11C]MNPA were compared to the antagonist radiotracer [11C]raclopride. nih.gov The results demonstrated that [11C]MNPA is more sensitive to the amphetamine-induced increase in extracellular dopamine. nih.gov

The administration of amphetamine caused a dose-dependent reduction in the striatal binding potential of both radiotracers. However, the magnitude of this reduction was more pronounced for [11C]MNPA. For instance, a 1.0 mg/kg dose of amphetamine resulted in a 46% reduction in [11C]MNPA binding, compared to a 23% reduction for [11C]raclopride. nih.gov This heightened sensitivity of the agonist tracer is consistent with the concept that it competes with endogenous dopamine primarily at the high-affinity state of the D2 receptor. nih.gov

| Amphetamine Dose (mg/kg) | % Reduction in [11C]raclopride BP | % Reduction in [11C]MNPA BP |

| 0.1 | 2 | 4 |

| 0.2 | 16 | 23 |

| 0.5 | 15 | 25 |

| 1.0 | 23 | 46 |

| Table 2: Effect of Amphetamine on Striatal Binding Potential (BP) of [11C]raclopride and [11C]MNPA in Cynomolgus Monkeys nih.gov |

Assessment of Endogenous Dopamine Occupancy of Receptors

Based on the significant increase in [11C]MNPA binding following dopamine depletion, it is possible to estimate the proportion of D2/3 receptors that are occupied by endogenous dopamine under baseline conditions. The study in rats, where dopamine depletion led to a ~100% increase in [11C]MNPA binding potential, allowed for the calculation of endogenous dopamine occupancy. nih.gov The results of this investigation suggest that approximately 53% of D2/3 receptors are occupied by endogenous dopamine in the rat striatum. nih.gov Further analysis of these findings has led to the suggestion that about 61% of D2 receptors are in a high-affinity state for agonists in vivo. nih.gov

Development and Application of Radioligands for Preclinical Imaging

[11C]2-Methoxy-N-n-propylnorapomorphine as a Positron Emission Tomography (PET) Agent

[11C]this compound, also known as [11C]MNPA, is a PET radioligand designed to study the high-affinity state of dopamine (B1211576) D2 receptors. nih.gov It is an agonist, meaning it binds to and activates the receptor, mimicking the action of the natural neurotransmitter, dopamine. nih.govnih.gov

Non-Invasive Study of High-Affinity D2/3 Receptors

PET imaging with [11C]MNPA allows for the non-invasive study of dopamine D2/3 receptors that are in a high-affinity state for agonists. nih.govnih.gov This high-affinity state is believed to be the functional state of the receptor. nih.gov The ability to visualize these specific receptors provides valuable insights into the dopamine system's role in normal brain function and in various neuropsychiatric disorders. nih.gov Studies have shown that [11C]MNPA has a high affinity for D2-like receptors, making it a suitable candidate for examining this high-affinity state in living subjects. nih.gov

Comparative Imaging with Antagonist Radioligands (e.g., [11C]Raclopride)

To better understand the properties of [11C]MNPA, researchers often compare its binding characteristics to those of antagonist radioligands, such as [11C]raclopride. nih.govnih.gov Antagonists like [11C]raclopride bind to both high- and low-affinity states of the D2/3 receptors, providing a measure of the total receptor density. nih.gov

In comparative studies, [11C]MNPA has demonstrated a higher sensitivity to endogenous dopamine levels than antagonist radioligands. nih.gov This suggests that agonist radioligands like [11C]MNPA are more susceptible to competition from the brain's own dopamine. nih.gov For instance, one study found that the in vivo binding of an agonist, [11C]NPA, was 1.42 times more displaceable by an amphetamine challenge (which increases dopamine levels) than [11C]raclopride in nonhuman primates. nih.gov

However, other research in nonhuman primates comparing the inhibition of [11C]raclopride and [11C]MNPA binding by the dopamine agonist apomorphine (B128758) found that both radioligands were inhibited to a similar extent. nih.gov This has led to speculation that under in vivo conditions, all D2/3 receptors may exist in a high-affinity state. nih.gov

The ratio of the binding potential (BP) of [11C]MNPA to that of [11C]raclopride can be used to estimate the proportion of D2 receptors in the high-affinity state relative to the total D2 receptor density. nih.gov

Assessment of Binding Potential (BPND) in Preclinical Models

The binding potential (BPND) is a key parameter measured in PET studies, reflecting the density of available receptors. In preclinical models, the BPND of [11C]MNPA has been assessed to quantify D2/3 receptor availability.

A study in rats found that the baseline striatal BPND of [11C]MNPA was 0.93 ± 0.12. nih.gov Following the depletion of endogenous dopamine, this value increased significantly to 1.99 ± 0.25, indicating that approximately 53% of D2/3 receptors were occupied by endogenous dopamine at baseline. nih.gov This high level of occupancy is greater than what has been observed with antagonist radioligands, further highlighting the sensitivity of [11C]MNPA to endogenous dopamine. nih.gov

Evaluation in Animal Models

The preclinical evaluation of [11C]MNPA has been conducted in both rodent and non-human primate models to characterize its in vivo behavior and potential for human studies.

Rodent PET Studies

PET studies in rats have been crucial in establishing the fundamental properties of [11C]MNPA. These studies have confirmed the D2 receptor specificity of [11C]MNPA binding, as it was displaceable by the D2 antagonist raclopride (B1662589) but not by a selective D3 compound. nih.gov Furthermore, analysis of radioactivity in the rat brain showed that only a small fraction (8-10%) consisted of radiometabolites, indicating good metabolic stability of the tracer in the brain. nih.gov

| Condition | Striatal BPND (Mean ± SD) |

|---|---|

| Baseline | 0.93 ± 0.12 |

| After Dopamine Depletion | 1.99 ± 0.25 |

Non-Human Primate PET Studies

Studies in non-human primates, specifically cynomolgus monkeys, have provided further evidence for the utility of [11C]MNPA as a PET radioligand. nih.govnih.gov In these animals, high uptake of [11C]MNPA was observed in brain regions known to be rich in dopamine D2 receptors, such as the striatum and thalamus. nih.gov

A pretreatment study with unlabeled raclopride demonstrated the high specific binding of [11C]MNPA to D2 receptors, as the striatum-to-cerebellum ratio was significantly reduced. nih.gov These findings in non-human primates support the potential of [11C]MNPA for examining the high-affinity state of D2 receptors in human subjects. nih.gov

| Brain Region Ratio | Maximum Ratio (Mean ± SD) | Time to Maximum Ratio (minutes) |

|---|---|---|

| Striatum-to-Cerebellum | 2.23 ± 0.21 | 78 |

| Thalamus-to-Cerebellum | 1.37 ± 0.06 | 72 |

Striatal Uptake and Binding Inhibition Studies

The radiolabeled agonist (R)-2-[11C]Methoxy-N-n-propylnorapomorphine, commonly known as [11C]MNPA, has been instrumental in preclinical positron emission tomography (PET) studies for the in vivo assessment of high-affinity state D2/3 dopamine receptors in the brain. nih.gov Research has particularly focused on its uptake in the striatum, a region with a high density of these receptors, and its behavior in binding inhibition scenarios.

Initial in vitro studies established the foundational binding profile of MNPA. In competitive binding assays using rat striatum membranes, MNPA demonstrated a high affinity for D2 receptors and a significantly lower affinity for D1 receptors, highlighting its selectivity. nih.gov The D2/D1 potency ratio for MNPA was determined to be 10,500. nih.gov

| Receptor | Ki (nM) |

|---|---|

| D1 | 1,780 |

| D2 | 0.17 |

Data sourced from NCBI. nih.gov

Further pharmacological characterization using recombinant human D2 and D3 dopamine receptors expressed in HEK293 cells confirmed that MNPA is a potent and full agonist at both receptor subtypes. nih.gov In assays measuring the inhibition of forskolin-stimulated cAMP accumulation, MNPA was found to be approximately 50-fold more potent than dopamine at the D2 receptor, though slightly less potent than dopamine at the D3 receptor. nih.gov

| Receptor | Agonist | EC50 (nM) | Maximal Inhibition of cAMP (%) |

|---|---|---|---|

| D2L | MNPA | 0.3 | ~80 |

| D2L | Dopamine | ~15 | ~80 |

| D3 | MNPA | 3.4 | 42-43 |

| D3 | Dopamine | - | 42-43 |

Data sourced from PMC. nih.gov

Preclinical PET imaging studies in non-human primates have provided valuable assessments of D2 receptor availability in the brain. nih.gov These studies demonstrated significant localization of [11C]MNPA in the putamen and caudate nucleus, which together form the striatum. nih.gov In cynomolgus monkeys, the highest uptake was observed in the striatum, with moderate uptake in the thalamus and low uptake in the cerebellum. nih.gov At 72-78 minutes post-injection, the striatum-to-cerebellum ratio was 2.23. nih.gov Brain uptake of [11C]MNPA was notably high, with about 4.5% of the injected radioactivity present in the brain at 5 minutes post-injection, a higher percentage than that reported for the D2 antagonist [11C]raclopride. nih.gov

Binding inhibition studies have been crucial for validating the specificity of [11C]MNPA binding to D2-like receptors. Pretreatment with the D2 antagonist raclopride (1 mg/kg) resulted in a 79% reduction in the striatal accumulation of [11C]MNPA, confirming that the signal is predominantly due to binding at D2 receptors. nih.gov Furthermore, studies investigating the impact of endogenous dopamine have shown that [11C]MNPA is sensitive to competition. Depleting endogenous dopamine with reserpine (B192253) and α-methyl-p-tyrosine led to an approximate 100% increase in the binding potential (BP_ND), suggesting that under normal physiological conditions, about 53% of D2/3 receptors are occupied by endogenous dopamine. nih.gov Conversely, increasing synaptic dopamine levels via amphetamine administration leads to a significant reduction in [11C]MNPA binding, which is more pronounced than the displacement observed with the antagonist radioligand [11C]raclopride. nih.gov This suggests that endogenous dopamine is more effective at competing with the agonist tracer [11C]MNPA than the antagonist tracer. nih.gov

| Parameter | Condition | Value/Effect |

|---|---|---|

| Striatum/Cerebellum Ratio | Baseline (78 min) | 2.23 |

| Striatal Binding Potential (BP_ND) | Baseline | 0.93 |

| Inhibition by Raclopride (1 mg/kg) | Pretreatment | 79% reduction in striatal accumulation |

| Effect of Dopamine Depletion | Reserpine + α-MPT | ~100% increase in BP_ND |

| Displacement by BP 897 (D3 antagonist) | Post-[11C]MNPA injection | <10% displacement |

Data sourced from NCBI. nih.gov

Displacement studies using the selective D3 antagonist BP 897 showed a displacement of less than 10% of striatal [11C]MNPA binding, indicating that the PET signal in the striatum primarily reflects binding to D2 receptors rather than D3 receptors. nih.gov These findings collectively establish [11C]MNPA as a valuable radioligand for probing the high-affinity state of D2 receptors in the striatum and for studying the dynamics of endogenous dopamine release. nih.govnih.gov

Structure Activity Relationship Studies and Derivative Design

Influence of N-Alkyl Substituents on Dopamine (B1211576) Receptor Affinity and Selectivity

The nature of the N-alkyl substituent on the aporphine (B1220529) scaffold plays a pivotal role in determining the affinity and selectivity for D1 versus D2 dopamine receptors.

The substitution of an N-methyl group with an N-n-propyl group significantly influences D2 receptor affinity and D2/D1 selectivity. For instance, (R)-(-)-2-methoxy-N-n-propylnorapomorphine shows high affinity for the D2 receptor with a Ki value of 1.3 nM and very low affinity for the D1 receptor (Ki = 6450 nM). nih.gov Similarly, another N-n-propyl analog, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, is also a potent and selective D2 ligand (D2, Ki = 44 nM; D1, Ki = 1690 nM). nih.gov

In stark contrast, the corresponding N-methyl congener, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displays a preference for the D1 receptor over the D2 receptor, with Ki values of 46 nM and 235 nM, respectively. nih.gov This demonstrates that the N-n-propyl substituent is a critical determinant for achieving high D2 affinity and selectivity in this class of 2-methoxy-substituted aporphines. nih.gov The presence of an N-n-propyl group in (R)-(-)-2-methoxy-N-n-propylnorapomorphine contributes to its high D2 affinity (Ki = 0.17 nM) and remarkable D2 over D1 selectivity of 10,500-fold. nih.govnih.gov

Table 1: Comparison of N-Alkyl Substituent Effects on Dopamine Receptor Binding Affinity (Ki, nM)

| Compound | N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | n-Propyl | 6450 | 1.3 | ~0.0002 | nih.gov |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | n-Propyl | 1780 | 0.17 | ~0.0001 | nih.govnih.gov |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl | 1690 | 44 | ~0.026 | nih.gov |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl | 46 | 235 | ~5.1 | nih.gov |

Impact of Substitutions at the 2-Position on Dopamine Receptor Interactions

Substituents on the A ring of the aporphine structure, specifically at the 2-position, have a profound effect on the interaction with dopamine receptors.

The introduction of a methoxy (B1213986) or a hydroxy group at the 2-position, particularly when combined with an N-n-propyl substituent, leads to compounds with exceptionally high D2 receptor affinity and selectivity. nih.gov (R)-(-)-2-hydroxy-N-n-propylnorapomorphine and (R)-(-)-2-methoxy-N-n-propylnorapomorphine exhibit the highest D2 affinity (Ki = 0.053 nM and 0.17 nM, respectively) and D2 over D1 selectivity (17,300-fold and 10,500-fold, respectively) among a series of evaluated compounds. nih.gov The dopaminergic receptor affinities for these and other 2-substituted analogs, including chloro and bromo derivatives, were determined using tissue membrane preparations from the rat brain corpus striatum. nih.gov

Table 2: Dopamine Receptor Affinities of 2-Substituted (R)-(-)-N-n-Propylnorapomorphine Analogs

| Compound | 2-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| (R)-(-)-N-n-propylnorapomorphine (NPA) | -H | 920 | 0.42 | ~0.00046 | nih.gov |

| (R)-(-)-2-hydroxy-N-n-propylnorapomorphine | -OH | 917 | 0.053 | ~0.00006 | nih.gov |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | -OCH3 | 1780 | 0.17 | ~0.0001 | nih.gov |

The structure-affinity relationships of these 2-substituted aporphines suggest that the D2 receptor possesses secondary binding sites that can interact with substituents on the A ring. nih.gov It is proposed that these secondary sites interact with the 2-substituents through hydrogen bonding, which contributes to the high affinity and selectivity observed, particularly with the hydroxy and methoxy groups. nih.gov

Esterification at the 11-Hydroxy Position for Modified Pharmacological Profiles

Modification of the 11-hydroxy group through esterification presents another strategy to alter the pharmacological properties of aporphine derivatives. A series of esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines were synthesized and evaluated for their binding affinities at D1 and D2 receptors. nih.gov

The resulting ester compounds generally displayed moderate to high affinities for D2 receptors while having low affinities for D1 receptors. nih.gov Among these novel agents, R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine was identified as the most potent and selective for the D2 receptor, with a Ki of 18.9 nM and a selectivity of over 529-fold compared to the D1 receptor. nih.gov This indicates that esterification at the 11-position is a viable approach for developing D2-selective ligands. nih.gov

Table 3: Dopamine Receptor Affinities of an 11-Hydroxy Ester Derivative

| Compound | D2 Receptor Ki (nM) | D1/D2 Selectivity | Reference |

|---|---|---|---|

| R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine | 18.9 | >529-fold | nih.gov |

Design of Novel Aporphine Derivatives

The exploration of novel aporphine derivatives, stemming from the structure of 2-Methoxy-N-n-propylnorapomorphine, has been a significant area of research aimed at understanding and optimizing interactions with dopamine receptors. These studies have largely focused on modifying specific moieties of the aporphine scaffold to elucidate their role in receptor affinity and selectivity, providing valuable insights into the structure-activity relationships (SAR) of this class of compounds.

A pivotal area of investigation has been the impact of the N-alkyl substituent on the dopamine D1 and D2 receptor selectivity. To systematically probe this, a series of N-alkyl-2-methoxy-11-hydroxynoraporphines were synthesized, with thebaine serving as a common starting material. nih.govresearchgate.net The evaluation of their binding affinities at rat forebrain dopamine D1 and D2 receptors revealed a clear trend: the nature of the N-alkyl group plays a crucial role in determining the selectivity profile of the ligand. nih.gov

For instance, the parent compound of interest, (R)-(-)-2-methoxy-N-n-propylnorapomorphine, which is a 10,11-catechol-aporphine, demonstrates high potency and selectivity for the D2 receptor, with a binding affinity (Ki) of 1.3 nM at D2 receptors compared to 6450 nM at D1 receptors. nih.govresearchgate.net This significant preference for the D2 receptor underscores the favorable contribution of the N-n-propyl group to D2 receptor interaction.

Further illustrating this trend, the 11-monohydroxy derivative, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, also exhibits marked selectivity for the D2 receptor, with a Ki of 44 nM, compared to a Ki of 1690 nM at the D1 receptor. nih.govresearchgate.net This compound stands out as a highly selective and potent 11-monohydroxy aporphine D2 agonist. nih.gov

In stark contrast, when the N-n-propyl group is replaced with a smaller N-methyl group, a significant shift in receptor selectivity is observed. The N-methyl congener, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, displays a higher affinity for the D1 receptor (Ki = 46 nM) than the D2 receptor (Ki = 235 nM). nih.govacs.org This reversal in selectivity highlights the profound influence of the N-alkyl substituent's size and conformation on the binding orientation and affinity at the dopamine receptor subtypes. These findings conclusively demonstrate that N-alkyl substituents have a major effect on D2 receptor affinity and, consequently, the D2/D1 selectivity in this series of 2-methoxy-11-monohydroxy-substituted aporphines. nih.govacs.org

The design of these novel derivatives has been instrumental in mapping the pharmacophore of the aporphine scaffold and has provided a rational basis for the development of more selective dopamine receptor ligands. The systematic variation of the N-alkyl group has proven to be a successful strategy in tuning the pharmacological profile of these compounds, paving the way for the design of future derivatives with tailored selectivity for specific dopamine receptor subtypes.

Table 1: Dopamine Receptor Binding Affinities of N-Alkyl-2-methoxy-noraporphine Derivatives

| Compound | N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | n-Propyl | 6450 nih.govresearchgate.net | 1.3 nih.govresearchgate.net |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl | 1690 nih.govresearchgate.net | 44 nih.govresearchgate.net |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl | 46 nih.govacs.org | 235 nih.govacs.org |

Future Research Directions and Translational Potential Preclinical

Elucidating Complex Receptor Signaling Pathways

While it is established that 2-Methoxy-N-n-propylnorapomorphine is a full and potent agonist at both D2 and D3 dopamine (B1211576) receptors, the intricacies of the signaling cascades it initiates remain a fertile ground for investigation. nih.gov Current knowledge indicates that MNPA robustly inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation to a similar extent as dopamine, a hallmark of D2/D3 receptor agonism. nih.govnih.gov However, the downstream effects and potential for biased agonism—where a ligand preferentially activates one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways)—are not fully understood for MNPA.

Future studies should aim to dissect these complex pathways. For instance, research has shown that MNPA can induce D2 dopamine receptor internalization more effectively than dopamine itself. nih.gov This suggests a potentially distinct interaction with the cellular machinery governing receptor trafficking and desensitization, such as β-arrestins. Understanding whether MNPA shows a bias towards G-protein or β-arrestin signaling is crucial, as these pathways are associated with different physiological and behavioral outcomes. For example, β-arrestin-biased dopamine agonists are being explored for their potential to elicit therapeutic effects with a lower risk of inducing dyskinesias, a common side effect of current Parkinson's disease therapies. nih.gov

Key research questions include:

Does MNPA exhibit biased agonism at D2 and D3 receptors?

What are the specific roles of G-protein subtypes and β-arrestins in mediating the cellular responses to MNPA?

How does the signaling profile of MNPA compare to that of other D2/D3 agonists, and what are the functional consequences of these differences?

Answering these questions will provide a more nuanced understanding of MNPA's mechanism of action and could guide the development of novel therapeutics with improved efficacy and side-effect profiles.

Development of Advanced Preclinical Imaging Methodologies

Radiolabeled this compound, specifically [¹¹C]MNPA, has already proven to be a valuable positron emission tomography (PET) tracer for imaging the high-affinity state of D2/D3 receptors in the brain. nih.gov Preclinical PET studies in non-human primates have demonstrated its ability to localize in dopamine-rich regions such as the putamen and caudate. nih.gov However, there is considerable scope for refining and expanding upon these imaging methodologies.

Future research could focus on developing multimodal imaging approaches that combine the high sensitivity of PET with the high spatial resolution of magnetic resonance imaging (MRI). nih.gov This would allow for a more precise anatomical localization of MNPA binding and could reveal subtle changes in receptor distribution and density in response to pharmacological challenges or in models of disease.

Furthermore, advanced kinetic modeling techniques could be applied to [¹¹C]MNPA PET data to extract more detailed quantitative information about receptor pharmacology in vivo. This includes estimating receptor density (Bmax), ligand affinity (Kd), and the rates of association and dissociation. Such data would be invaluable for understanding how these parameters are altered in various neurological and psychiatric conditions and how they are modulated by potential therapeutic agents. The development of novel radioligands based on the MNPA scaffold with improved metabolic stability or altered pharmacokinetic properties could also enhance the utility of PET imaging in preclinical studies.

Table 1: Preclinical Imaging Data for [¹¹C]MNPA

| Parameter | Finding | Species | Reference |

| Brain Uptake | Highest uptake in the striatum, moderate in the thalamus, and low in the cerebellum. | Cynomolgus Monkeys | nih.gov |

| Binding Potential (BPND) | Putamen: 0.82 ± 0.09, Caudate: 0.59 ± 0.11, Thalamus: 0.28 ± 0.06 | Healthy Humans | nih.gov |

| Response to Amphetamine | [¹¹C]MNPA binding potential was reduced by up to 46% after amphetamine administration, indicating sensitivity to endogenous dopamine levels. | Cynomolgus Monkeys | nih.gov |

| Dopamine Depletion | Depletion of endogenous dopamine increased BPND values by approximately 100%. | Non-human Primates | nih.gov |

This table is interactive and can be sorted by column.

Exploring Further Structural Modifications for Enhanced Selectivity

The apomorphine (B128758) scaffold, from which this compound is derived, offers numerous possibilities for chemical modification to enhance receptor selectivity and functional properties. nih.gov While MNPA is a potent D2/D3 agonist, developing analogs with greater selectivity for either the D2 or D3 receptor subtype is a key objective for future research. D3 receptors, for example, are implicated in different aspects of cognition and reward compared to D2 receptors, and D3-selective compounds are of great interest for treating addiction and other psychiatric disorders.

Structure-activity relationship (SAR) studies could explore the impact of modifying various parts of the MNPA molecule. nih.gov For instance, altering the N-propyl group, modifying the catechol-like ring system, or introducing substituents at different positions on the aromatic rings could systematically tune the affinity and efficacy of the compound for different dopamine receptor subtypes. nih.gov The goal would be to identify structural motifs that confer a bias towards specific signaling pathways or that enhance selectivity for D2 versus D3 receptors. This line of research could lead to the discovery of novel chemical entities with more precise pharmacological actions and, consequently, greater therapeutic potential.

Preclinical Models of Neurological and Psychiatric Disorders

Given its potent effects on the dopaminergic system, this compound holds significant promise as a tool for studying the pathophysiology of various neurological and psychiatric disorders in preclinical models. The parent compound, N-n-propylnorapomorphine (NPA), is known to induce biphasic effects on locomotion in rodents, with low doses causing inhibition and high doses leading to hyperactivity. wikipedia.org This suggests that MNPA could be used to probe the roles of presynaptic autoreceptors versus postsynaptic receptors in animal models of movement disorders like Parkinson's disease.

Future preclinical studies could utilize MNPA in rodent or non-human primate models of Parkinson's disease to assess its ability to restore motor function and to investigate its potential to induce dyskinesias. Its utility could also be explored in models of other conditions where dopamine signaling is dysregulated, such as schizophrenia, Huntington's disease, and substance use disorders. nih.gov By examining the behavioral and neurochemical effects of MNPA in these models, researchers can gain valuable insights into the underlying disease mechanisms and evaluate the compound's potential as a lead for novel therapeutic development.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for designing PET studies using 11C-MNPA to image dopamine D2 receptor high-affinity states?

- Answer: Key considerations include:

- Radioligand Specificity: Confirm selectivity for D2 receptors using blocking studies with competitive antagonists (e.g., raclopride) to isolate high-affinity state binding .

- Scan Duration: A 60- to 90-minute dynamic PET scan is optimal for achieving transient equilibrium, balancing signal stability and practicality .

- Reference Region Selection: Use the cerebellum (devoid of D2 receptors) as a reference tissue to estimate non-specific binding in quantification models like the simplified reference tissue model (SRTM) .

- Validation: Cross-validate binding potential (BPND) values using arterial input functions (gold standard) versus reference tissue methods to ensure accuracy .

Q. How does 11C-MNPA’s agonist properties influence its utility in studying dopaminergic neurotransmission compared to antagonist radioligands?

- Answer: As an agonist, 11C-MNPA binds preferentially to the high-affinity state of D2 receptors, which is physiologically relevant to endogenous dopamine signaling. This contrasts with antagonists (e.g., 11C-raclopride), which bind indiscriminately to high- and low-affinity states. Methodologically, agonist ligands like MNPA require stricter control of endogenous dopamine levels during scans to avoid competition effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo binding data for MNPA in dopamine D2 receptor studies?

- Answer: Discrepancies often arise from differences in receptor conformation accessibility or endogenous dopamine competition. Strategies include:

- Pharmacological Challenges: Administer dopamine-depleting agents (e.g., α-methylparatyrosine) to reduce competition and validate in vitro affinity predictions in vivo .

- Kinetic Modeling: Use compartmental models (e.g., two-tissue model) to separate receptor-specific binding from nonspecific uptake and validate against in vitro dissociation constants .

- Regional Analysis: Compare BPND values across regions (e.g., putamen vs. thalamus) to identify tissue-specific confounding factors like receptor density or blood flow .

Q. What advanced quantification methods are available for MNPA PET data when arterial sampling is impractical?

- Answer:

- Simplified Reference Tissue Model (SRTM): Requires only a 60-minute scan and cerebellum reference data, showing strong correlation (r = 0.98) with arterial input-derived BPND .

- Transient Equilibrium Method: Leverages time-activity curves post-equilibrium (20–60 minutes) to estimate BPND without arterial data, reducing participant burden .

- Harmonization Across Protocols: Standardize scan duration and region-of-interest (ROI) definitions to enable multi-site data pooling, addressing variability in ligand kinetics .

Q. How should researchers address inter-subject variability in MNPA binding potential across neuropsychiatric cohorts?

- Answer:

- Covariate Adjustment: Include variables like age, sex, and disease-specific factors (e.g., dopamine transporter availability) in statistical models to control for confounding .

- Longitudinal Designs: Repeat scans under controlled dopamine conditions (e.g., fasting, medication washout) to isolate pathology-driven changes from physiological noise .

- Multi-modal Integration: Correlate PET data with fMRI or CSF dopamine metabolites to validate MNPA’s sensitivity to receptor occupancy changes .

Methodological Tables

Table 1. Comparison of BPND Quantification Methods for 11C-MNPA PET Data

| Method | Scan Time (min) | Input Requirement | Correlation with Gold Standard (r) |

|---|---|---|---|

| Kinetic Analysis | 90 | Arterial input function | 1.00 (Reference) |

| SRTM | 60 | Cerebellum reference | 0.98 |

| Transient Equilibrium | 60 | Cerebellum reference | 0.93 |

Table 2. Regional BPND Values for 11C-MNPA in Healthy Subjects

| Brain Region | BPND (Mean ± SD) |

|---|---|

| Putamen | 0.82 ± 0.09 |

| Caudate | 0.59 ± 0.11 |

| Thalamus | 0.28 ± 0.06 |

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.